molecular formula C26H36O9 B1254818 Chromodorolide B

Chromodorolide B

Cat. No. B1254818
M. Wt: 492.6 g/mol
InChI Key: KSIJFDMTORKZNQ-WMCUMRPFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chromodorolide B is a natural product found in Goniobranchus cavae with data available.

Scientific Research Applications

Cytotoxic Activity

Chromodorolide B, along with chromodorolides A and C, has been identified from an Australian sponge and characterized using NMR experiments. These compounds have shown significant cytotoxicity against the P388 mouse leukemia cell line. Additionally, they exhibit activity against the free-living larval stages of parasitic nematodes Haemonchus contortus and Trichostrongylus colubriformis, indicating their potential as antiparasitic agents (Rungprom et al., 2004).

Synthesis Studies

Research has also been conducted on the total synthesis of chromodorolide B. The first total synthesis of a chromodorolide diterpenoid involved a bimolecular radical addition/cyclization/fragmentation cascade, uniting butenolide and trans-hydrindane fragments. This method enabled the formation of two C-C bonds and the stereoselective formation of three of the ten contiguous stereocenters of chromodorolide B (Tao et al., 2016). Further development of this synthesis was guided by computational studies, which provided insight into the origin of the observed stereoselectivity (Tao et al., 2018).

Structural Analysis

Chromodorolides A and B, isolated from the tropical dorid nudibranch Chromodoris cavae, are examples of diterpenoids with a highly rearranged chromodorane carbon skeleton. This discovery was significant for the structural analysis of chromodorolide compounds (Morris et al., 1991).

properties

Product Name

Chromodorolide B

Molecular Formula

C26H36O9

Molecular Weight

492.6 g/mol

IUPAC Name

[(1R,4R,5S,6R,7S,8R,10S)-6-[(1R,3aS,7aR)-4,4,7a-trimethyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-4,8-diacetyloxy-3-oxo-2,9-dioxatricyclo[5.2.1.04,10]decan-5-yl] acetate

InChI

InChI=1S/C26H36O9/c1-12(27)31-20-17(15-8-9-16-24(4,5)10-7-11-25(15,16)6)18-19-22(33-21(18)32-13(2)28)34-23(30)26(19,20)35-14(3)29/h15-22H,7-11H2,1-6H3/t15-,16+,17-,18+,19-,20+,21+,22-,25-,26-/m1/s1

InChI Key

KSIJFDMTORKZNQ-WMCUMRPFSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H]2[C@H]3[C@@]1(C(=O)O[C@H]3O[C@@H]2OC(=O)C)OC(=O)C)[C@H]4CC[C@@H]5[C@@]4(CCCC5(C)C)C

Canonical SMILES

CC(=O)OC1C(C2C3C1(C(=O)OC3OC2OC(=O)C)OC(=O)C)C4CCC5C4(CCCC5(C)C)C

synonyms

chromodorolide B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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